4-Chlorobenzanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404952. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

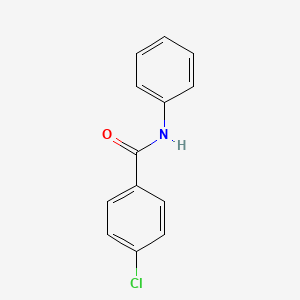

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHDVPIEJXCMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323829 | |

| Record name | 4-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-15-4 | |

| Record name | p-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chlorobenzanilide for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorobenzanilide is a chlorinated aromatic amide that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structural motif is of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis protocols, comprehensive spectroscopic and structural characterization, and pertinent safety information. The objective is to equip researchers and drug development professionals with the technical knowledge required for the effective synthesis, characterization, and application of this compound.

Core Physicochemical Properties

This compound, also known as 4-chloro-N-phenylbenzamide, is a white to off-white crystalline solid at standard conditions.[1][2] Its chemical stability and solubility in common organic solvents make it a versatile reagent in organic synthesis.[1][2] The fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-chloro-N-phenylbenzamide | PubChem[3] |

| Synonyms | p-Chlorobenzanilide, N-Phenyl-4-chlorobenzamide | TradingChem[4] |

| CAS Number | 6833-15-4 | Santa Cruz Biotechnology[5] |

| Molecular Formula | C₁₃H₁₀ClNO | PubChem[3] |

| Molecular Weight | 231.68 g/mol | Santa Cruz Biotechnology, PubChem[3][5] |

| Exact Mass | 231.0450916 Da | PubChem[3] |

| Appearance | White to yellowish crystalline solid | ChemBK[1] |

| Melting Point | 199-201 °C (lit.) | ChemBK |

| Solubility | Insoluble in water; Soluble in organic solvents | ChemBK, CymitQuimica[1][2] |

Synthesis of this compound: The Schotten-Baumann Reaction

The most common and reliable method for synthesizing this compound is via the Schotten-Baumann reaction, which involves the acylation of an amine.[6] In this case, aniline is acylated using 4-chlorobenzoyl chloride. An alternative, mechanistically similar route involves the reaction of 4-chloroaniline with benzoyl chloride.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via nucleophilic acyl substitution. Aniline, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is typically conducted in the presence of a base (e.g., aqueous sodium hydroxide) which serves two critical functions:

-

Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes the acid, preventing the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

-

Catalysis (in some contexts): By deprotonating the intermediate, the base can drive the reaction toward completion.

The choice of a biphasic system (e.g., an organic solvent and aqueous base) is common for this reaction, facilitating the separation of the product from the inorganic byproducts upon completion.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve aniline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or toluene).

-

Base Addition: Add a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Acylation: Cool the vigorously stirred mixture in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.05 eq) in the same organic solvent dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Causality: Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, promoting efficient reaction.

-

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Product Isolation: Separate the organic layer. Wash it sequentially with dilute HCl (to remove any unreacted aniline), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

-

Validation: The purity and identity of the final product must be confirmed by melting point determination and the spectroscopic methods detailed in the following section.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure and assessment of purity are critical. The following techniques provide a self-validating system for the characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of this compound is characterized by specific vibrational bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| ~3300-3400 | N-H stretch | Amide | Ufaruna, N. (2014)[6] |

| ~1650-1680 | C=O stretch (Amide I band) | Amide | Ufaruna, N. (2014)[6] |

| ~1510-1550 | N-H bend (Amide II band) | Amide | Ufaruna, N. (2014)[6] |

| ~1090-1110 | C-Cl stretch | Aryl chloride | SpectraBase[7] |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. Nujol mull).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons. Due to the electron-withdrawing nature of the chlorine atom and the amide group, the protons on the two aromatic rings will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm). The amide proton (N-H) will typically appear as a broad singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[3] The carbonyl carbon is characteristically found downfield (~165 ppm). The aromatic carbons will appear in the ~120-140 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[3]

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern of chlorine. There will be two molecular ion peaks: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2)⁺. This pattern is definitive proof of the presence of a single chlorine atom.

Crystallography

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. This data provides precise bond lengths and angles, confirming the molecular geometry. The Cambridge Crystallographic Data Centre (CCDC) contains structural data for this compound, which can be accessed for detailed analysis of its solid-state conformation.[3]

Applications in Research and Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself but serves as a vital building block in the synthesis of more complex molecules.

-

Synthetic Intermediate: It is a key precursor in the production of dyes, pesticides, and pharmaceuticals.[1] The amide linkage can be further modified, or the aromatic rings can undergo additional substitutions.

-

Medicinal Chemistry Scaffold: The benzanilide structure is a common scaffold in drug discovery. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Chlorine is known to increase metabolic stability, improve membrane permeability, and modulate binding affinity through halogen bonding.[8] Research into derivatives of this compound may lead to the discovery of new therapeutic agents. For example, it has been investigated as a component in potential antibacterial agents.[2]

Safety, Handling, and Disposal

Proper handling of this compound is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][4]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

References

- 1. chembk.com [chembk.com]

- 2. CAS 6833-15-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C13H10ClNO | CID 346669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS # 6833-15-4 [tradingchem.com]

- 5. scbt.com [scbt.com]

- 6. scispace.com [scispace.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-chloro-N-phenylbenzamide.

An In-depth Technical Guide to 4-chloro-N-phenylbenzamide

Introduction

4-chloro-N-phenylbenzamide is a synthetic organic compound belonging to the class of benzanilides, which are derivatives of benzamide. Its structure is characterized by a central amide functional group linking a 4-chlorinated benzene ring to a phenyl group. This molecule serves as a valuable intermediate in organic synthesis and has been a subject of interest in medicinal chemistry and materials science due to the diverse biological and physical properties exhibited by benzanilide derivatives. This guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-N-phenylbenzamide, detailed protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of 4-chloro-N-phenylbenzamide are dictated by its molecular structure, which features two aromatic rings bridged by an amide linkage. The presence of an electron-withdrawing chlorine atom on one of the phenyl rings significantly influences its electronic properties and reactivity.

| Property | Value | Source |

| IUPAC Name | 4-chloro-N-phenylbenzamide | [1] |

| Synonyms | p-Chlorobenzanilide, N-Phenyl-4-chlorobenzamide | [2] |

| CAS Number | 6833-15-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₀ClNO | [1][2][3][4] |

| Molecular Weight | 231.68 g/mol | [1][2][4] |

| Appearance | White to grey crystalline powder | [3] |

| Melting Point | 199-201 °C | [2][3] |

| Boiling Point | 288.6 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.285 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in ethanol.[5] |

Synthesis and Purification

4-chloro-N-phenylbenzamide is typically synthesized via a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and aniline. This standard amidation reaction is efficient and widely used for the preparation of N-aryl benzamides.

Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-chlorobenzoyl chloride

-

Aniline

-

Dichloromethane (DCM)

-

Pyridine or Triethylamine

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in dichloromethane to the stirred aniline solution. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from hot ethanol to yield colorless crystals.[5]

Causality Behind Experimental Choices:

-

Base (Pyridine/Triethylamine): The reaction of an acyl chloride with an amine generates hydrochloric acid as a byproduct. The added base neutralizes this acid, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

-

Washing Steps: The acid wash removes unreacted aniline and the basic catalyst. The bicarbonate wash removes any remaining acidic impurities.

-

Recrystallization: This is a standard purification technique for solid organic compounds. Ethanol is a suitable solvent as 4-chloro-N-phenylbenzamide has high solubility in hot ethanol and low solubility in cold ethanol, allowing for efficient crystallization and removal of soluble impurities.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-chloro-N-phenylbenzamide.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized 4-chloro-N-phenylbenzamide. This multi-faceted approach provides a self-validating system for structural elucidation.

| Technique | Characteristic Data | Interpretation |

| ¹H NMR | δ 10.31 (s, 1H, NH), 8.05 – 7.90 (m, 2H), 7.77 (d, J = 7.6 Hz, 2H), 7.69 – 7.54 (m, 2H), 7.36 (m, 2H), 7.11 (t, J = 7.4 Hz, 1H) | The singlet around 10.31 ppm is characteristic of the amide proton. The multiplets in the aromatic region correspond to the protons on the two different phenyl rings.[6] |

| ¹³C NMR | Predicted peaks: ~165 ppm (C=O), aromatic carbons between 120-140 ppm. | The peak around 165 ppm is indicative of the amide carbonyl carbon. The remaining signals in the aromatic region correspond to the carbon atoms of the phenyl rings. |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (N-H bend), ~750 cm⁻¹ (C-Cl stretch) | These characteristic vibrational frequencies confirm the presence of the key functional groups: the amide (N-H and C=O) and the chloro-substituent. |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 231, and an (M+2)⁺ peak at m/z 233 with an intensity ratio of approximately 3:1. | This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. |

Analytical Validation Workflow

Caption: Logical workflow for the structural validation of 4-chloro-N-phenylbenzamide.

Chemical Reactivity

The chemical reactivity of 4-chloro-N-phenylbenzamide is primarily centered around the amide linkage and the chloro-substituted aromatic ring.

-

Amide Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield 4-chlorobenzoic acid and aniline.[7] This reaction is generally slow and requires heating.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by strong nucleophiles under forcing conditions (high temperature and pressure).[7] The electron-withdrawing nature of the adjacent amide group facilitates this reaction, though it is less reactive than nitro-substituted aryl halides.

-

Electrophilic Aromatic Substitution: Both phenyl rings can undergo electrophilic substitution. The N-phenyl ring is activated by the amide nitrogen (ortho-, para-directing), while the 4-chlorobenzoyl ring is deactivated by both the chlorine atom and the carbonyl group (meta-directing with respect to the carbonyl).

Applications and Research Significance

Derivatives of benzanilide are known to possess a wide range of biological activities, including antifungal and antibacterial properties. 4-chloro-N-phenylbenzamide can serve as a precursor or a scaffold for the synthesis of more complex molecules with potential pharmaceutical applications. For instance, related structures have been investigated for their analgesic and anti-inflammatory properties.[7] In materials science, the rigid structure of benzanilides makes them candidates for incorporation into polymers to enhance thermal stability and mechanical strength.

Safety and Handling

4-chloro-N-phenylbenzamide is classified as an irritant.[2][3] It may cause skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] It should be used in a well-ventilated area or a fume hood.[3] Stable under normal conditions, it is incompatible with strong oxidizing agents.[3]

Conclusion

4-chloro-N-phenylbenzamide is a well-defined chemical compound with established physical and chemical properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic methods. The reactivity of its functional groups allows for further chemical modifications, making it a versatile building block in various fields of chemical research. This guide provides the foundational knowledge for researchers and professionals working with this and related compounds.

References

- 1. 4-Chlorobenzanilide | C13H10ClNO | CID 346669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6833-15-4 [amp.chemicalbook.com]

- 3. m.molbase.com [m.molbase.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 4-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]

4-Chlorobenzanilide melting point and solubility.

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzanilide: Melting Point and Solubility

This guide provides a comprehensive technical overview of the melting point and solubility of this compound (CAS 6833-15-4), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for the accurate determination of these critical physicochemical parameters.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₀ClNO, is a white to off-white crystalline solid.[2] Its molecular structure, featuring a chlorophenyl group attached to a benzamide, imparts properties that make it a valuable precursor in the synthesis of a variety of target molecules.[1] A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation.

Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For a pure compound, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.

Reported Melting Point

The accepted melting point range for high-purity this compound is 199-201 °C .[3][4] It is crucial to note that impurities can lead to a depression and broadening of the melting point range. Therefore, a sharp melting range within this specified window is a strong indicator of sample purity.

Causality Behind Melting Point Determination

The melting point is governed by the strength of the intermolecular forces within the crystal lattice. In this compound, these forces include dipole-dipole interactions arising from the polar amide and chloro groups, as well as van der Waals forces from the aromatic rings. The energy required to overcome these forces and transition to a liquid state is what determines the melting temperature. An impure sample contains foreign molecules that disrupt the crystal lattice, weakening the intermolecular forces and thus lowering the energy (temperature) required to melt the solid.

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of this compound using a modern digital melting point apparatus.

Materials:

-

This compound sample (finely powdered and dry)

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to achieve tight packing.

-

The final packed sample height should be 2-3 mm.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15 °C per minute to reach ~180 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Verification: For a self-validating system, perform the measurement in triplicate with fresh capillary tubes for each run to ensure reproducibility. The results should be consistent.

Visualization of the Melting Point Determination Workflow:

Caption: Workflow for the experimental determination of the melting point of this compound.

Solubility of this compound

Solubility is a critical parameter in drug development and synthetic chemistry, influencing bioavailability, reaction kinetics, and purification strategies. The principle of "like dissolves like" is a useful qualitative guide; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Qualitative Solubility Profile

This compound is generally characterized as being:

The amide group in this compound can participate in hydrogen bonding, which contributes to its solubility in protic solvents like ethanol. The overall molecule, however, is relatively nonpolar due to the two aromatic rings, leading to its poor aqueous solubility.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in publicly available literature. The following table provides a framework for the type of data that should be determined experimentally.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | Shake-Flask |

| Acetone | 25 | To be determined | Shake-Flask |

| Dichloromethane | 25 | To be determined | Shake-Flask |

| Toluene | 25 | To be determined | Shake-Flask |

| N,N-Dimethylformamide | 25 | To be determined | Shake-Flask |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

High-purity this compound

-

A selection of analytical grade solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Quantification (Gravimetric Method):

-

Weigh the filtered solution.

-

Carefully evaporate the solvent from the filtered solution under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, weigh the remaining solid residue.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (mass of residue / volume of supernatant withdrawn) * 100

-

Visualization of the Solubility Determination Workflow:

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Practical Implications for Researchers

-

Purity Assessment: The melting point is a quick and effective first-pass assessment of the purity of a synthesized or purchased batch of this compound. Any significant deviation from the 199-201 °C range suggests the presence of impurities.

-

Reaction Conditions: Knowledge of solubility is critical for selecting appropriate solvents for chemical reactions involving this compound. A solvent in which the compound is reasonably soluble at the reaction temperature is typically chosen to ensure a homogeneous reaction mixture and optimal reaction rates.

-

Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization. A suitable recrystallization solvent is one in which this compound has high solubility at an elevated temperature and low solubility at room temperature or below.

-

Formulation Development: In the context of drug development, understanding the solubility of intermediates and final active pharmaceutical ingredients (APIs) is fundamental for creating formulations with the desired bioavailability.

Conclusion

This guide has provided a detailed overview of the melting point and solubility of this compound, grounded in both theoretical principles and practical experimental protocols. The established melting point of 199-201 °C serves as a key quality control parameter. While comprehensive quantitative solubility data is sparse, the provided shake-flask protocol offers a robust methodology for its determination in various solvents. By adhering to these self-validating experimental procedures, researchers and drug development professionals can ensure the generation of accurate and reliable physicochemical data, facilitating the successful application of this compound in their synthetic and developmental endeavors.

References

IUPAC name and synonyms for 4-Chlorobenzanilide.

An In-depth Technical Guide to 4-Chlorobenzanilide: Synthesis, Characterization, and Applications

Abstract

This compound is a halogenated aromatic amide that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its structural features, including a reactive amide linkage and a chlorinated phenyl ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, a robust synthesis protocol, and standard analytical characterization methods. Furthermore, it explores its applications in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. Safety protocols and handling guidelines are also presented to ensure its safe and effective use in a laboratory setting.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of scientific research. This compound is known by several names and is registered under a unique CAS number, which are crucial for database searches and regulatory compliance.

-

IUPAC Name : The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-chloro-N-phenylbenzamide [1].

-

Synonyms : In literature and commercial listings, it is frequently referred to by various synonyms, including p-Chlorobenzanilide, 4-Chloro-N-phenylbenzamide, N-Phenyl-p-chlorobenzamide, and N-Phenyl-4-chlorobenzamide[1][2][3][4].

-

CAS Number : The Chemical Abstracts Service (CAS) registry number is 6833-15-4 [2][5][6].

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents for reactions and purification, as well as the appropriate storage conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 231.68 g/mol | [1][3][6] |

| Appearance | White to off-white or yellowish crystalline solid | [2][5] |

| Melting Point | 199-201 °C (lit.) | [2][4] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [2][5] |

| pKa | 13.14 ± 0.70 (Predicted) | [4] |

Synthesis and Purification Protocol

The most direct and common laboratory synthesis of this compound involves the acylation of aniline with 4-chlorobenzoyl chloride. This method, a variation of the Schotten-Baumann reaction, is reliable and generally produces high yields.

Causality of Experimental Choices:

-

Reactants : Aniline serves as the nucleophile, and 4-chlorobenzoyl chloride is the electrophilic acylating agent. The high reactivity of the acid chloride allows the reaction to proceed under mild conditions.

-

Solvent : A polar aprotic solvent like Dichloromethane (DCM) is often used as it dissolves the reactants but does not participate in the reaction.

-

Base : An organic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

-

Workup : The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a wash with a base (e.g., NaHCO₃ solution) to remove any remaining acidic impurities.

-

Purification : Recrystallization from a suitable solvent, such as ethanol, is a standard and effective method for purifying the solid product, yielding high-purity crystalline this compound.

Experimental Protocol: Synthesis of this compound

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add aniline (1.0 eq) and dichloromethane (DCM, approx. 5 mL per gram of aniline).

-

Base Addition : Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath to 0-5 °C.

-

Acylation : Dissolve 4-chlorobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quenching & Extraction : Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid by recrystallization from hot ethanol to yield pure this compound as a white crystalline solid.

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. Each technique provides specific information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic peaks for the aromatic protons on both phenyl rings, as well as a broad singlet for the amide N-H proton. ¹³C NMR will show distinct signals for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Key absorptions for this compound include a strong C=O (amide I) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound. A high-resolution mass spectrum (HRMS) can confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of a single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Caption: Analytical workflow for structural validation.

Applications in Research and Drug Development

This compound is more than a simple chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. The term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification.

-

Anticancer Agents : The benzamide moiety is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in treating cancers with specific DNA repair deficiencies[8][9]. Derivatives of this compound have also been incorporated into molecules designed to inhibit tyrosine kinases, which are critical mediators of cell signaling pathways often dysregulated in cancer[8].

-

Antimicrobial Activity : The presence of a halogen on the benzamide scaffold can enhance antimicrobial properties[8]. Some derivatives have shown potential as antibacterial agents by inhibiting bacterial growth through mechanisms like binding to DNA-dependent RNA polymerase[5][7].

-

Synthetic Intermediate : Beyond direct biological applications, it is a crucial raw material for synthesizing more complex molecules, including dyes and agrochemicals[2][3].

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions to minimize risk to personnel.

-

GHS Hazard Classification :

-

Handling Protocols :

-

Engineering Controls : Handle in a certified chemical fume hood to avoid inhalation of dust. Ensure easy access to an eyewash station and safety shower[10][11].

-

Personal Protective Equipment (PPE) : Wear chemical splash goggles, a lab coat, and nitrile gloves. Avoid dust formation[10][11].

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents[2][11].

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10][11].

-

Conclusion

This compound is a highly versatile and valuable compound for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the reactivity of its functional groups, provides a robust platform for creating diverse and complex molecular architectures. Its demonstrated role as a scaffold for biologically active compounds, particularly in oncology, underscores its significance in modern drug discovery. Adherence to established safety protocols is paramount to ensure its responsible and effective use in advancing scientific research.

References

- 1. This compound | C13H10ClNO | CID 346669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS # 6833-15-4 [tradingchem.com]

- 4. This compound | 6833-15-4 [amp.chemicalbook.com]

- 5. CAS 6833-15-4: this compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Spectroscopic Characterization of 4-Chlorobenzanilide

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and confirmation of 4-Chlorobenzanilide. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document synthesizes spectral data with the underlying chemical principles and field-proven experimental protocols.

Introduction: The Molecular Identity of this compound

This compound (CAS No: 6833-15-4) is an organic compound with the molecular formula C₁₃H₁₀ClNO.[1] It is a secondary amide comprised of a 4-chlorobenzoyl group bonded to the nitrogen of an aniline ring. As an intermediate in organic synthesis, its unambiguous structural confirmation is paramount. Spectroscopic analysis provides a definitive fingerprint of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. This guide details the expected spectral outcomes and the rationale behind their interpretation.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; H [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; C_amide [label="C", pos="1,0.5!", fontcolor="#202124"]; O [label="O", pos="1.5,1!", fontcolor="#EA4335"];

// Benzoyl Ring C1 [label="C", pos="1.5,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="2.5,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="3,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="2.5,-2.5!", fontcolor="#202124"]; C5 [label="C", pos="1.5,-2.5!", fontcolor="#202124"]; C6 [label="C", pos="1,-1.5!", fontcolor="#202124"]; Cl [label="Cl", pos="3,-3.5!", fontcolor="#34A853"];

// Phenyl Ring C7 [label="C", pos="-1,0.5!", fontcolor="#202124"]; C8 [label="C", pos="-1.5,1.5!", fontcolor="#202124"]; C9 [label="C", pos="-2.5,1.5!", fontcolor="#202124"]; C10 [label="C", pos="-3,0.5!", fontcolor="#202124"]; C11 [label="C", pos="-2.5,-0.5!", fontcolor="#202124"]; C12 [label="C", pos="-1.5,-0.5!", fontcolor="#202124"];

// Edges N -- H; N -- C_amide; C_amide -- O [style=double]; C_amide -- C1; N -- C7;

// Benzoyl Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Cl;

// Phenyl Ring Bonds C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Double bonds (approximated) edge [style=double]; C1--C6; C2--C3; C4--C5; C7--C12; C8--C9; C10--C11; } Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals distinct signals for the amide proton and the protons on the two aromatic rings. The electron-withdrawing nature of the carbonyl group and the chlorine atom significantly influences the chemical shifts of adjacent protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | ~10.2 | Broad Singlet | 1H |

| H-2', H-6' | ~7.8 - 7.9 | Doublet | 2H |

| H-2, H-6 | ~7.6 - 7.7 | Doublet | 2H |

| H-3', H-5' | ~7.4 - 7.5 | Doublet | 2H |

| H-3, H-5 | ~7.3 - 7.4 | Triplet | 2H |

| H-4 | ~7.1 - 7.2 | Triplet | 1H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The phenyl ring attached to the nitrogen is noted with unprimed numbers, while the 4-chlorophenyl ring is noted with primed numbers.

Expertise & Insights:

-

Amide Proton (N-H): This proton typically appears as a broad singlet far downfield. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. This signal will readily exchange with D₂O, causing it to disappear from the spectrum, a classic test for labile protons.

-

Aromatic Protons: The protons on the 4-chlorobenzoyl ring (H-2'/6' and H-3'/5') form a characteristic AA'BB' system, often appearing as two distinct doublets. The protons ortho to the carbonyl group (H-2'/6') are deshielded due to its anisotropic effect. Similarly, the protons on the N-phenyl ring are observed in their expected aromatic regions, with protons ortho to the amide nitrogen (H-2/6) being slightly deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| C-4' (C-Cl) | ~138 |

| C-1 (N-C) | ~137 |

| C-1' (C-C=O) | ~133 |

| C-2', C-6' | ~129.5 |

| C-2, C-6 | ~129 |

| C-4 | ~125 |

| C-3, C-5 | ~121 |

| C-3', C-5' | ~129 |

Expertise & Insights:

-

Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears far downfield, typically around 165 ppm.[2] Due to the lack of attached protons and its long relaxation time, this signal is often of lower intensity compared to protonated carbons.[2]

-

Aromatic Carbons: The carbon atom bonded to the chlorine (C-4') is deshielded due to the electronegativity of the halogen. The remaining aromatic carbons appear in the typical range of ~120-140 ppm, with their precise shifts determined by the electronic effects of the substituents.

Experimental Protocol: NMR Data Acquisition

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="1. Weigh ~10-20 mg of \nthis compound"]; B [label="2. Transfer to a clean, \ndry NMR tube"]; C [label="3. Add ~0.6 mL of \ndeuterated solvent \n(e.g., DMSO-d6)"]; D [label="4. Add internal standard \n(e.g., TMS)"]; E [label="5. Cap and vortex until \nfully dissolved"]; A -> B -> C -> D -> E; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; F [label="6. Insert tube into \nspectrometer"]; G [label="7. Lock, tune, and shim \nthe instrument"]; H [label="8. Acquire ¹H spectrum \n(e.g., 16 scans)"]; I [label="9. Acquire ¹³C spectrum \n(e.g., 1024 scans)"]; F -> G -> H -> I; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; J [label="10. Apply Fourier \ntransform"]; K [label="11. Phase and baseline \ncorrection"]; L [label="12. Calibrate ¹H spectrum \nto TMS (0 ppm)"]; M [label="13. Integrate peaks and \nanalyze multiplicities"]; J -> K -> L -> M; } E -> F [lhead=cluster_acq]; I -> J [lhead=cluster_proc]; } Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and transfer it to a standard 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the compound and shifts the amide proton further downfield, avoiding overlap with aromatic signals.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

-

Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

-

Data Collection: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions characteristic of a secondary amide and substituted aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3350 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Amide I (C=O Stretch) | 1650 - 1680 | Strong |

| Amide II (N-H Bend & C-N Stretch) | 1510 - 1550 | Strong |

| Aromatic C=C Bending | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1230 - 1260 | Medium |

| C-Cl Stretch | 1080 - 1100 | Strong |

Expertise & Insights:

-

N-H and C=O Bands: The two most diagnostic peaks for this molecule are the N-H stretch and the C=O (Amide I) stretch. As a secondary amide, it displays a single, relatively sharp N-H stretching band, distinguishing it from primary amides which show two N-H bands.[3] The C=O stretch appears at a lower frequency than that of ketones or esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[3]

-

Amide II Band: This strong band, appearing around 1510-1550 cm⁻¹, is a characteristic feature of secondary amides and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[3]

-

C-Cl Stretch: A strong absorption in the fingerprint region around 1090 cm⁻¹ is indicative of the C-Cl bond on the aromatic ring.

Experimental Protocol: FTIR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[4]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure clamp, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular weight of this compound is 231.68 g/mol .[1]

| m/z (Mass/Charge) | Proposed Ion Structure | Significance |

| 231 / 233 | [C₁₃H₁₀³⁵ClNO]⁺˙ / [C₁₃H₁₀³⁷ClNO]⁺˙ | Molecular Ion (M⁺) |

| 139 / 141 | [C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺ | 4-Chlorobenzoyl Cation |

| 111 / 113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Loss of CO from 4-Chlorobenzoyl Cation |

| 92 | [C₆H₅N]⁺˙ | Anilino Radical Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Expertise & Insights:

-

Isotopic Pattern: The most telling feature in the mass spectrum is the presence of the M⁺ and M+2 ion peaks in an approximate 3:1 intensity ratio. This pattern is the definitive signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). This same 3:1 pattern will be observed for all chlorine-containing fragments (e.g., m/z 139/141 and 111/113).

-

Amide Bond Cleavage: The most common fragmentation pathway for aromatic amides is the α-cleavage of the amide C-N bond.[5][6] This results in the formation of a highly stable, resonance-stabilized 4-chlorobenzoyl cation (acylium ion) at m/z 139/141, which is often the base peak in the spectrum.

-

Further Fragmentation: The 4-chlorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the chlorophenyl cation at m/z 111/113.[5] The phenyl cation at m/z 77 arises from fragmentation of the aniline portion of the molecule.

dot graph "Fragmentation_Pathway" { rankdir=TB; node [shape=box, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9];

M [label="this compound\n[M]⁺˙\nm/z 231/233", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; F1 [label="4-Chlorobenzoyl Cation\n[C₇H₄ClO]⁺\nm/z 139/141", style=filled, fillcolor="#FEF7E0"]; F2 [label="Anilino Radical\n[C₆H₅NH]⁺˙\nm/z 92"]; F3 [label="Chlorophenyl Cation\n[C₆H₄Cl]⁺\nm/z 111/113", style=filled, fillcolor="#E6F4EA"]; F4 [label="Phenyl Cation\n[C₆H₅]⁺\nm/z 77"];

M -> F1 [label="α-cleavage\n(- C₆H₅NH•)"]; M -> F2 [label="α-cleavage\n(- C₇H₄ClO•)"]; F1 -> F3 [label="- CO"]; F2 -> F4 [label="- NH"]; } Caption: Primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Set up the Gas Chromatograph (GC) with a suitable column (e.g., a nonpolar DB-5 column) and temperature program to separate the analyte from any impurities. The Mass Spectrometer (MS) is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Separation & Ionization: The compound travels through the GC column, enters the MS source, is ionized by the electron beam, and fragments.

-

Detection: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amide linkage. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, including the crucial chlorine isotopic signature. Together, these techniques form a self-validating system essential for the rigorous characterization required in research and development.

References

- 1. This compound | C13H10ClNO | CID 346669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzylidene-4'-methylaniline [webbook.nist.gov]

- 3. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]

- 6. Benzaldehyde, 4-chloro- [webbook.nist.gov]

The Emerging Potential of 4-Chlorobenzanilide in Medicinal Chemistry: A Technical Guide

Abstract

The 4-chlorobenzanilide scaffold, a seemingly simple yet remarkably versatile chemical entity, has garnered significant attention in the field of medicinal chemistry. Its presence in a diverse array of biologically active compounds underscores its status as a "privileged structure."[1] This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a mere cataloging of derivatives to dissect the core contributions of this scaffold to therapeutic activity. We will delve into its role in the development of anticancer, antimicrobial, and anticonvulsant agents, supported by an analysis of structure-activity relationships, mechanistic insights, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational resource to guide future discovery and innovation centered around the this compound core.

Introduction: The this compound Core

This compound (C₁₃H₁₀ClNO) is an organic compound characterized by a benzamide structure with a chlorine atom substituted on one of the phenyl rings.[2][3][4] This seemingly minor halogenation has profound implications for the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of biological activity.[5] The amide linkage provides a key hydrogen bonding motif, crucial for interactions with biological targets, while the two aromatic rings offer a platform for a multitude of substitutions to fine-tune potency and selectivity.[3]

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀ClNO | [2][6] |

| Molecular Weight | 231.68 g/mol | [2][6] |

| CAS Number | 6833-15-4 | [6] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 199-201 °C | [7] |

| Solubility | Soluble in organic solvents, insoluble in water | [8] |

The true power of this compound in medicinal chemistry lies in its utility as a versatile building block.[9] Its synthesis is relatively straightforward, often involving the reaction of 4-chloroaniline with benzoyl chloride.[8] This accessibility, coupled with its inherent biological relevance, makes it an attractive starting point for the development of novel therapeutic agents.

Therapeutic Horizons: Unlocking the Potential of this compound

The this compound scaffold has been implicated in a range of therapeutic areas. The following sections will explore the evidence supporting its potential in key disease domains.

Anticancer Activity: A Scaffold for Targeting Tumor Growth

Derivatives of the broader benzamide class, to which this compound belongs, have shown significant promise as anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[9]

2.1.1. Mechanism of Action: Insights from Benzamide Derivatives

While specific mechanistic studies on this compound itself are limited, the activities of its derivatives suggest several potential pathways:

-

Enzyme Inhibition: The benzamide moiety is a key feature in many inhibitors of Poly(ADP-ribose) polymerase (PARP) and tyrosine kinases.[9][10] PARP inhibitors disrupt DNA repair mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies.[9] Tyrosine kinases are critical components of signaling pathways that are often hyperactive in cancer, and their inhibition can halt tumor growth.[9]

-

Induction of Apoptosis: Some thiobenzanilide derivatives have been shown to induce apoptosis in human melanoma cells.[11] This process involves the disruption of mitochondrial function, leading to a loss of membrane potential, reduced ATP synthesis, increased reactive oxygen species (ROS) generation, and the activation of caspase-3.[11]

-

DNA Interaction: Certain quinazoline-based derivatives have been found to interact with DNA through intercalation and groove binding, suggesting a mechanism of action similar to some established anticancer drugs.[12]

2.1.2. Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzanilide derivatives can be significantly modulated by substitutions on the aromatic rings. For instance, the introduction of electron-withdrawing groups can enhance cytotoxic effects.[13] The specific positioning of substituents also plays a crucial role, influencing factors like receptor binding and cell permeability.[5]

Antimicrobial Activity: A Weapon Against Pathogens

This compound has been reported to possess antibacterial properties.[2][3] This activity is thought to be mediated by its ability to interfere with essential bacterial processes.

2.2.1. Proposed Mechanisms of Antimicrobial Action

-

Inhibition of DNA-dependent RNA polymerase: this compound may inhibit bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication.[2][3]

-

Desulfurisation of sulfhydryl groups: An alternative antibacterial mechanism involves the desulfurisation of sulfhydryl groups present in amides, which could disrupt the function of essential bacterial proteins.[2][3]

The antimicrobial spectrum of this compound derivatives can be broad, with activity reported against both Gram-positive and Gram-negative bacteria, as well as some fungi.[14][15]

2.2.2. SAR in Antimicrobial Derivatives

The presence of a halogen, such as the chlorine atom in this compound, can enhance antimicrobial properties.[9] Further modifications, such as the incorporation of a benzimidazole ring, have been shown to yield compounds with potent antimicrobial effects.[15]

Anticonvulsant Potential

A series of methylated derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity.[16] These studies aim to explore the relationship between benzamide structure and anticonvulsant effects.[16] While the exact mechanism is still under investigation, these findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antiepileptic drugs.

Experimental Protocols: A Practical Guide

To facilitate further research into the biological activities of this compound and its derivatives, a detailed protocol for a common in vitro assay is provided below.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a highly promising scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a focal point for future drug discovery efforts. Further research should concentrate on elucidating the precise mechanisms of action of this compound itself and on the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of this "privileged structure" is far from complete, and it holds the potential to deliver novel therapeutics for a range of diseases.

References

- 1. 4-Chloro-N-m-tolylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 6833-15-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C13H10ClNO | CID 346669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 6833-15-4 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chlorobenzanilide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding the Utility and Inherent Risks of 4-Chlorobenzanilide

This compound is a versatile intermediate compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a chlorinated benzene ring coupled to a benzanilide moiety, makes it a valuable building block in organic synthesis.[2] The amide linkage provides a degree of rigidity and hydrogen bonding capability, which is often exploited in the design of biologically active molecules.[3] However, the very reactivity that makes this compound a useful synthon also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and GHS Classification

A foundational aspect of safe chemical handling is a comprehensive understanding of the inherent hazards. This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification of this compound [4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Statements:

A series of precautionary statements are associated with these hazard classifications, providing actionable guidance for minimizing risk.[4]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

It is imperative that all personnel handling this compound are familiar with these classifications and the corresponding safety measures.

Section 2: Toxicological Profile - A Data-Driven Precautionary Approach

The primary and well-documented hazards of this compound are its irritant properties.[4] Prolonged or repeated exposure can lead to chronic irritation and dermatitis. Inhalation of the dust can cause irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation. Direct contact with the eyes can cause serious irritation, redness, and pain.

In the absence of specific toxicity data, it is prudent to handle this compound with the assumption that it may have other, less well-characterized toxicological properties. Therefore, minimizing all routes of exposure through a combination of engineering controls, personal protective equipment, and meticulous work practices is paramount.

Section 3: Reactivity and Incompatibility - Preventing Unwanted Chemical Events

Understanding the chemical reactivity and incompatibilities of this compound is crucial for preventing hazardous reactions in the laboratory.

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[1]

-

Strong Acids and Bases: While amides are generally stable, prolonged contact with strong acids or bases, especially at elevated temperatures, can lead to hydrolysis, breaking the amide bond to form 4-chlorobenzoic acid and aniline.[7]

Hazardous Decomposition Products:

Upon thermal decomposition, this compound may release toxic and corrosive fumes, including:[8][9]

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl)

It is essential to avoid heating this compound in the absence of a controlled reaction environment and to ensure adequate ventilation in areas where it is handled.

Section 4: Safe Handling and Storage Protocols - A Practical Guide

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted in a properly functioning chemical fume hood.[4][10] This is the most critical engineering control for preventing inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Essential Barriers to Exposure

The selection of appropriate PPE is critical for preventing skin and eye contact.[11]

Table 2: Recommended Personal Protective Equipment for Handling this compound

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles | Protects against dust particles and splashes.[10] |

| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Inspect gloves before use and change them frequently.[11] |

| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |

Detailed Experimental Protocol: Weighing and Dispensing this compound Powder

The following protocol outlines a self-validating system for safely weighing and dispensing solid this compound.

-

Preparation:

-

Don all required PPE as outlined in Table 2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Decontaminate the work surface within the fume hood.

-

Place a weigh boat or appropriate container on the analytical balance inside the fume hood.

-

-

Dispensing:

-

Carefully open the this compound container inside the fume hood.

-

Use a clean, dedicated spatula to transfer the desired amount of powder to the weigh boat.

-

Perform the transfer slowly and deliberately to minimize the generation of airborne dust.

-

Securely close the this compound container immediately after dispensing.

-

-

Cleanup:

-

Carefully clean the spatula with an appropriate solvent-moistened wipe, and dispose of the wipe as hazardous waste.

-

Wipe down the work surface inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials as hazardous waste.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Storage Requirements

Proper storage is crucial for maintaining the integrity of this compound and preventing accidental exposure or incompatible reactions.

-

Store in a tightly sealed, properly labeled container.[2]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12][13]

Section 5: Emergency Procedures - Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response

For a minor spill of solid this compound within a fume hood:

-

Alert others in the immediate vicinity.

-

Don appropriate PPE , including double-gloving if necessary.

-

Contain the spill by gently covering it with an absorbent material from a chemical spill kit.[14][15]

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and then with soap and water.[16]

-

Dispose of all contaminated materials as hazardous waste.

For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17]

-

In case of eye contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

-

In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

-

In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

Section 6: Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][18] As a halogenated organic compound, it should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[2][18]

Visualizations

Risk Management Workflow for Handling this compound

Caption: A comprehensive workflow for risk assessment and mitigation when handling this compound.

References

- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. benchchem.com [benchchem.com]

- 4. ehss.syr.edu [ehss.syr.edu]

- 5. This compound | C13H10ClNO | CID 346669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemkleancorp.com [chemkleancorp.com]